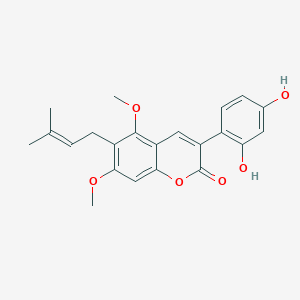

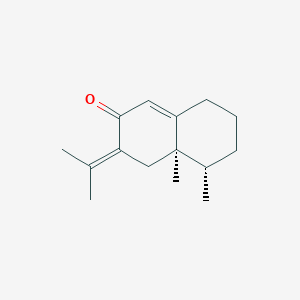

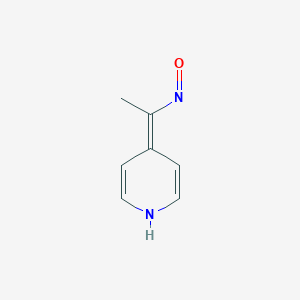

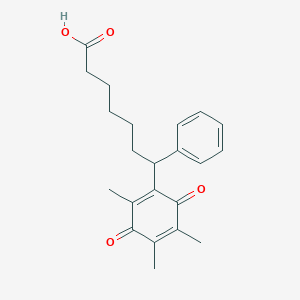

4-(1-nitrosoetilidene)-1H-piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine-based compounds often involves multi-step reactions that include nitration, reduction, and cyclization steps. For example, a fused, tricyclic pyridine-based energetic material was synthesized through a two-step reaction from commercially available reagents, demonstrating the complexity and efficiency of synthesizing pyridine derivatives (Ma et al., 2018). This process highlights the methodologies that could be applicable to synthesizing 4-(1-nitrosoethylidene)-1H-pyridine, emphasizing azidonation and tautomerism steps.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques like X-ray diffraction and electron diffraction. Studies on similar compounds, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine N-oxides, have determined structural parameters that reveal the influence of substituents on the pyridine core's geometry (Chiang & Song, 1983). These findings can provide insights into the expected molecular conformation of 4-(1-nitrosoethylidene)-1H-pyridine.

Chemical Reactions and Properties

Pyridine-based compounds participate in a variety of chemical reactions, including nitration, reduction, and coupling reactions, which can significantly alter their properties. For instance, the reaction of pyridine N-oxides with p-nitrobenzenesulfenyl chloride demonstrates the reactivity of the pyridine ring and its potential to undergo structural transformations (Ōae & Ikura, 1967). This reactivity is crucial for understanding the chemical behavior of 4-(1-nitrosoethylidene)-1H-pyridine.

Physical Properties Analysis

The physical properties of pyridine derivatives, such as density, melting point, and solubility, are influenced by their molecular structure. For example, the high density and low thermal stability of certain pyridine-based materials suggest that similar compounds like 4-(1-nitrosoethylidene)-1H-pyridine might also exhibit unique physical characteristics (Ma et al., 2018).

Aplicaciones Científicas De Investigación

Control de calidad en productos farmacéuticos

El compuesto “4-(1-nitrosoetilidene)-1H-piridina” se utiliza en el desarrollo de un método GC-MS/MS sensible y estable para la determinación simultánea de cuatro impurezas genotóxicas de N-nitrosamina en sustancias sartán . Este método proporciona un enfoque confiable para el control de calidad de las N-nitrosaminas en productos sartán .

Química computacional

La química compleja de las especies C-nitroso, incluida “this compound”, se ha estudiado utilizando química computacional . Esta investigación ayuda a comprender las propiedades intrínsecas, la reactividad y los mecanismos de estos compuestos .

Actividad antimicrobiana

Algunos compuestos similares a “this compound” han mostrado una potente actividad antimicrobiana . Investigaciones adicionales podrían explorar si “this compound” tiene propiedades similares.

Propiedades químicas y reactividad

El compuesto “1-(4-Piridinil)-1-etanona oxima” se caracteriza por una combinación única de nitrógeno-oxígeno ubicada junto a una cadena de carbono . Esto le confiere una reactividad única ambifílica y alta hacia especies nucleofílicas, electrófilas pero también radicales .

Química orgánica sintética

“1-(4-Piridinil)-1-etanona oxima” se puede utilizar en química orgánica sintética . Se puede formar a partir de a-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción .

Desarrollo de medicamentos

Se ha encontrado que compuestos similares a “1-(4-Piridinil)-1-etanona oxima” son altamente activos contra ciertos tipos de células cancerosas <svg class="icon" height="

Direcciones Futuras

Propiedades

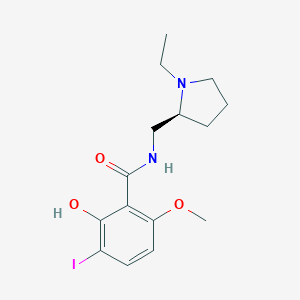

IUPAC Name |

(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194-99-6 | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)